Cas no 2172598-53-5 (3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid)
3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid
- EN300-1480187
- 3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid
- 2172598-53-5
-
- Inchi: 1S/C27H34N2O5/c1-4-18(15-24(30)31)16-29-25(32)27(2,3)13-14-28-26(33)34-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23H,4,13-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)
- InChI Key: RLLNAZQURMYTPL-UHFFFAOYSA-N
- SMILES: O(C(NCCC(C)(C)C(NCC(CC(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 466.24677219g/mol
- Monoisotopic Mass: 466.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 12
- Complexity: 687
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 105Ų
3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1480187-1.0g |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid |
2172598-53-5 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1480187-50mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid |
2172598-53-5 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1480187-100mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid |
2172598-53-5 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1480187-250mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid |
2172598-53-5 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1480187-500mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid |
2172598-53-5 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1480187-1000mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid |
2172598-53-5 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1480187-2500mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid |
2172598-53-5 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1480187-5000mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid |
2172598-53-5 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1480187-10000mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid |
2172598-53-5 | 10000mg |
$14487.0 | 2023-09-28 |
3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid
Research Briefing on 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid (CAS: 2172598-53-5)
In recent years, the compound 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid (CAS: 2172598-53-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in peptide synthesis, drug delivery, and targeted therapeutics. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the dimethylbutanamido moiety makes it a versatile intermediate in solid-phase peptide synthesis (SPPS) and other bioconjugation strategies.
Recent studies have focused on optimizing the synthesis and purification protocols for 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid to enhance its yield and purity. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to characterize the compound and ensure its suitability for downstream applications. Researchers have also investigated its stability under various physiological conditions, which is critical for its potential use in drug formulation and delivery systems.
One of the key findings from recent research is the compound's ability to serve as a linker or spacer in the development of peptide-based therapeutics. Its structural rigidity and compatibility with Fmoc-based SPPS make it an attractive candidate for the synthesis of complex peptides with improved bioavailability and target specificity. Additionally, its potential role in the development of prodrugs and antibody-drug conjugates (ADCs) has been explored, with promising preliminary results indicating enhanced therapeutic efficacy and reduced off-target effects.
Further investigations have delved into the mechanistic aspects of 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid, including its interactions with biological macromolecules and its pharmacokinetic properties. Computational modeling and in vitro assays have provided insights into its binding affinity and selectivity, which are crucial for its application in targeted drug delivery. These studies have also highlighted the need for further optimization to address challenges related to solubility and metabolic stability.
In conclusion, 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid (CAS: 2172598-53-5) represents a promising tool in the arsenal of chemical biology and pharmaceutical research. Its versatility, combined with ongoing advancements in synthesis and application, positions it as a valuable candidate for future therapeutic developments. Continued research efforts are expected to uncover new opportunities and refine its utility in addressing unmet medical needs.
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